An In-Depth Technical Guide to the Chemical Properties of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine
An In-Depth Technical Guide to the Chemical Properties of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine" is not extensively characterized in publicly available scientific literature. The precise substitution pattern of the dimethyl groups on the triazole ring is undefined in the topic query. This guide will focus on the core chemical scaffold of 3-(1H-1,2,4-triazol-1-yl)piperidine , providing expert analysis and data-driven predictions for a representative and chemically probable isomer, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine . The principles, protocols, and potential applications discussed herein are grounded in established chemical literature for analogous structures.
Introduction: A Scaffold of Pharmacological Promise
The fusion of a piperidine ring and a 1,2,4-triazole moiety creates a heterocyclic scaffold of significant interest in medicinal chemistry. Piperidine is a ubiquitous fragment in pharmaceuticals, valued for its ability to confer aqueous solubility and serve as a versatile synthetic handle.[1] The 1,2,4-triazole ring is a bioisostere for amide and ester groups, offering metabolic stability and a unique arrangement of hydrogen bond donors and acceptors. This five-membered aromatic heterocycle is the cornerstone of numerous clinically successful drugs, including antifungal and anticonvulsant agents.[2][3][4]
The direct linkage of these two rings at the 3-position of the piperidine creates a chiral center and a specific three-dimensional architecture. The addition of dimethyl groups to the triazole ring, as in the titular compound, is expected to modulate lipophilicity, steric profile, and metabolic stability, offering a nuanced tool for fine-tuning drug-like properties. This guide provides a comprehensive technical overview of this chemical class, synthesizing available data with predictive analysis to support research and development efforts.
Molecular Structure and Physicochemical Properties
The core structure consists of a piperidine ring substituted at the 3-position with a 1,2,4-triazole ring linked via its N1 atom. For the purposes of this guide, we will consider the 3,5-dimethyl substituted analog as a representative example.
Caption: Structure of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine.
Table 1: Physicochemical Property Comparison
| Property | 3-(1H-1,2,4-triazol-1-yl)piperidine | 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine (Predicted) | Justification for Prediction |
| CAS Number | 774511-83-0[5] | Not Available | This specific isomer is not indexed in major databases. |
| Molecular Formula | C₇H₁₂N₄[5] | C₉H₁₆N₄ | Addition of two methyl (CH₃) groups. |
| Molecular Weight | 152.20 g/mol | 180.25 g/mol | Calculated based on the molecular formula. |
| Topological Polar Surface Area (TPSA) | 53.6 Ų[6] | ~53.6 Ų | TPSA is primarily determined by heteroatoms; alkyl substitution has a minimal effect. |
| Predicted XlogP | ~0.0 - 0.5[7] | ~1.0 - 1.5 | Each methyl group typically increases the logP value by approximately 0.5 units. |
Synthesis and Reactivity
The construction of the C-N bond between the piperidine and triazole rings is the key synthetic challenge. Based on established methodologies for N-arylation of azoles, a copper-catalyzed cross-coupling reaction represents a robust and logical approach.[8][9][10] This strategy offers high regioselectivity for the desired N1-substituted triazole isomer.
Proposed Synthetic Pathway: Copper-Catalyzed N-Arylation
The synthesis begins with the protection of the piperidine nitrogen, followed by halogenation at the 3-position. The resulting 3-halopiperidine derivative is then coupled with 3,5-dimethyl-1H-1,2,4-triazole using a copper catalyst. A final deprotection step yields the target compound.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Predictive)
Objective: To synthesize 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine via copper-catalyzed N-arylation.
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Preparation of N-Boc-3-bromopiperidine:
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To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor reaction completion by TLC. Upon completion, concentrate the mixture under reduced pressure.
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Purify the residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the bromo intermediate.
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Causality: This Appel-type reaction is a reliable method for converting secondary alcohols to the corresponding bromides with inversion of stereochemistry.
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-
-
Copper-Catalyzed Coupling:
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To an oven-dried flask, add CuI (0.1 eq), 3,5-dimethyl-1H-1,2,4-triazole (1.2 eq), and K₂CO₃ (2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
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Add anhydrous DMF, followed by N,N'-dimethylethylenediamine (DMEDA) ligand (0.2 eq) and the N-Boc-3-bromopiperidine (1.0 eq).
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Heat the reaction mixture to 110-120 °C and stir for 24-48 hours.
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Self-Validation: Monitor the consumption of the starting materials by LC-MS. The appearance of a new peak with the expected mass of the coupled product confirms reaction progress.
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After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
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Purify via column chromatography to isolate the Boc-protected product.
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-
Boc Deprotection:
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Dissolve the purified coupled product in DCM.
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Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
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Stir at room temperature for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.
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Concentrate the mixture in vacuo. Redissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid.
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Extract the aqueous layer with DCM. Dry the combined organic layers and concentrate to yield the final product, which can be further purified if necessary.
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Predicted Spectral Analysis
The structural confirmation of the synthesized molecule relies on a combination of spectroscopic methods. The following are predicted data for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine.
| Technique | Predicted Spectral Features |
| ¹H NMR | δ (ppm): 8.0-8.2 (s, 1H, triazole C-H), 3.5-4.5 (m, 1H, piperidine C3-H), 2.5-3.5 (m, 4H, piperidine C2-H, C6-H), 2.4 (s, 3H, triazole-CH₃), 2.3 (s, 3H, triazole-CH₃), 1.5-2.2 (m, 4H, piperidine C4-H, C5-H), 1.5-2.5 (br s, 1H, piperidine N-H). Chemical shifts are highly dependent on the solvent used.[11][12] |
| ¹³C NMR | δ (ppm): 160-165 (triazole C3-CH₃), 150-155 (triazole C5-CH₃), 140-145 (triazole C-H), 55-65 (piperidine C3), 45-55 (piperidine C2, C6), 20-30 (piperidine C4, C5), 10-15 (triazole-CH₃). |
| FT-IR | ν (cm⁻¹): 3200-3400 (N-H stretch, piperidine), 2850-3000 (C-H stretch, aliphatic), 1500-1600 (C=N stretch, triazole ring), 1200-1300 (C-N stretch).[11][13] |
| Mass Spec. | [M+H]⁺: Expected m/z = 181.1453 for C₉H₁₇N₄⁺. |
Pharmacological Potential and Structure-Activity Relationships
The 3-(1,2,4-triazol-1-yl)piperidine scaffold is a privileged structure in drug discovery, combining two pharmacologically significant heterocycles.
Caption: Logical relationship between the core scaffold and its potential in drug discovery.
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Antifungal Activity: 1,2,4-triazoles are the chemical foundation for blockbuster antifungal drugs that act by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis.[2] The specific geometry of the triazolyl-piperidine scaffold could be explored for novel interactions within the CYP51 active site.
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Anticonvulsant Properties: Numerous compounds featuring a 1,2,4-triazole ring have demonstrated potent anticonvulsant activity, often through modulation of GABAergic systems.[4] The piperidine moiety can be functionalized to enhance affinity for CNS targets.
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Antibacterial and Anticancer Potential: Derivatives of this scaffold have been investigated for a wide array of activities, including antibacterial and anticancer applications.[2][14] The ability to easily modify both the piperidine nitrogen and introduce various substituents on the triazole ring makes this a versatile template for library synthesis and screening.
Structure-Activity Relationship (SAR) Insights:
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Piperidine N1-Substitution: The secondary amine of the piperidine is the most obvious point for chemical modification. Acylation or alkylation at this position can dramatically alter the compound's physicochemical properties, target affinity, and pharmacokinetic profile.
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Triazole Substitution: The two methyl groups in the target compound increase lipophilicity compared to the parent structure. This may enhance membrane permeability but could also increase binding to off-target hydrophobic pockets. Exploring other substituents (e.g., halogens, ethers) on the triazole ring is a logical next step for lead optimization.
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Stereochemistry: The C3 position of the piperidine is a stereocenter. The (R)- and (S)-enantiomers will likely exhibit different biological activities and metabolic profiles, necessitating stereoselective synthesis or chiral separation for advanced drug development.
Safety and Handling
While specific toxicity data for 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is unavailable, data for the parent compound, 3-(1H-1,2,4-triazol-1-yl)piperidine , provides a basis for handling precautions.
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Hazard Classification:
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Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Conclusion and Future Directions
The 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine structure represents a promising, albeit under-characterized, chemical entity. By combining the favorable ADME properties of the piperidine ring with the proven pharmacological utility of the 1,2,4-triazole core, this scaffold is a compelling starting point for the development of novel therapeutics. The addition of dimethyl groups provides a specific lipophilic and steric profile that warrants further investigation.
Future research should focus on the definitive, regioselective synthesis and full spectroscopic characterization of specific isomers (e.g., 3,5-dimethyl). Following this, a systematic biological evaluation against a panel of targets, particularly fungal enzymes, CNS receptors, and cancer-related kinases, would be a critical step in unlocking the therapeutic potential of this versatile molecular architecture.
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